molecular formula C9H14N2O B12646363 5-Vinylquinuclidin-2-one oxime CAS No. 7511-12-8

5-Vinylquinuclidin-2-one oxime

Cat. No.: B12646363
CAS No.: 7511-12-8
M. Wt: 166.22 g/mol
InChI Key: NELURRSZUNZEMY-MDZDMXLPSA-N
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Description

5-Vinylquinuclidin-2-one oxime is a chemical compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group -C=N-OH. This compound is derived from quinuclidine, a bicyclic amine, and features a vinyl group attached to the quinuclidine ring. The oxime group is known for its ability to form stable complexes with various metals and its utility in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Vinylquinuclidin-2-one oxime typically involves the reaction of 5-vinylquinuclidin-2-one with hydroxylamine. The reaction is carried out in an aqueous medium, often catalyzed by aniline or phenylenediamine derivatives . The reaction conditions are generally mild, with the reaction proceeding at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

5-Vinylquinuclidin-2-one oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime can be reduced to the corresponding amine.

    Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Substituted oximes or other derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-Vinylquinuclidin-2-one oxime involves its interaction with molecular targets such as enzymes. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine . This leads to an increase in acetylcholine levels, which can have various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinuclidin-2-one oxime: Lacks the vinyl group, making it less reactive in certain chemical reactions.

    5-Vinylquinuclidine: Lacks the oxime group, which reduces its ability to form stable complexes with metals.

    5-Vinylquinuclidin-2-one: Lacks the oxime group, limiting its applications in organic synthesis.

Uniqueness

5-Vinylquinuclidin-2-one oxime is unique due to the presence of both the vinyl and oxime groups. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in both research and industrial applications .

Properties

CAS No.

7511-12-8

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

(NE)-N-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-ylidene)hydroxylamine

InChI

InChI=1S/C9H14N2O/c1-2-7-6-11-4-3-8(7)5-9(11)10-12/h2,7-8,12H,1,3-6H2/b10-9+

InChI Key

NELURRSZUNZEMY-MDZDMXLPSA-N

Isomeric SMILES

C=CC1CN\2CCC1C/C2=N\O

Canonical SMILES

C=CC1CN2CCC1CC2=NO

Origin of Product

United States

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